7-Nitroindole-3-carboxyaldehyde
Description
Significance within Indole (B1671886) Chemistry Research
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. 7-Nitroindole-3-carboxaldehyde holds particular significance within this class. The introduction of a nitro group at the 7-position of the indole ring significantly influences the electronic properties of the molecule. This substitution makes the compound a valuable subject of study for understanding how modifications to the indole core affect reactivity and potential biological interactions. chemimpex.com
Researchers utilize 7-Nitroindole-3-carboxaldehyde to create novel indole-based compounds with potential anti-inflammatory and anticancer properties. chemimpex.com Its unique structure, featuring reactive sites, is readily modifiable, rendering it an ideal candidate for medicinal chemistry applications aimed at drug discovery. guidechem.comchemimpex.com The study of such substituted indoles is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents. guidechem.com
Historical Context of Indole-3-Carboxyaldehyde Derivatives in Research
The parent molecule, indole-3-carboxaldehyde (B46971), has long been a focal point in chemical research. It is a naturally occurring compound found in various plants and is a key intermediate in the biosynthesis and metabolism of tryptophan. mdpi.com Historically, significant research interest has been dedicated to the chemistry of indole-3-carboxaldehyde and its derivatives due to their prevalence in biologically active natural and synthetic compounds. researchgate.net
Methods for the synthesis of indole-3-carboxaldehyde, such as the Vilsmeier-Haack reaction, have been well-established and are fundamental procedures in heterocyclic chemistry. google.comorgsyn.org The ability to readily synthesize the core indole-3-carboxaldehyde structure has paved the way for the creation of a vast library of derivatives, including nitrated versions like 7-Nitroindole-3-carboxaldehyde. The extensive study of the reactions of the aldehyde group, such as condensation to form Schiff bases, has provided a historical foundation for the synthetic routes now applied to its more complex analogues. researchgate.net This long history of research underscores the foundational importance of the indole-3-carboxaldehyde framework, setting the stage for the exploration of substituted variants like the 7-nitro derivative.
Role as a Precursor in Diverse Chemical Syntheses
7-Nitroindole-3-carboxaldehyde serves as a versatile precursor, or building block, in the synthesis of a wide array of more complex organic molecules. guidechem.comchemimpex.com Its utility stems from the reactivity of its two primary functional groups: the aldehyde and the nitro group. The aldehyde group is a reactive electrophile that can readily participate in various chemical reactions, including condensations and coupling reactions, to form new carbon-carbon and carbon-nitrogen bonds. chemimpex.com This allows for the extension of the molecular structure from the 3-position of the indole ring.
The compound is a key intermediate for synthesizing nitrogen-containing heterocyclic compounds, which are important scaffolds in pharmaceuticals and agrochemicals. chemimpex.com Furthermore, it is employed in the synthesis of fluorescent probes and dyes for use in biochemical research and biological imaging. chemimpex.com The dual functionality of 7-Nitroindole-3-carboxaldehyde provides chemists with a strategic starting point for constructing elaborate molecules with specific, targeted properties, making it a crucial component in the toolbox of synthetic organic chemistry. chemimpex.comsmolecule.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| CAS Number | 10553-14-7 |
| Appearance | Yellow to Light Green Solid |
| Solubility | Sparingly soluble in water |
Data sourced from multiple chemical suppliers and databases. guidechem.comchemimpex.comcymitquimica.com
Computed Properties
| Descriptor | Value |
| Topological Polar Surface Area | 78.7 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Complexity | 251 |
| Heavy Atom Count | 14 |
Computed properties are algorithmically generated and provide estimates of the molecule's characteristics. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKBVRTGVODMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376211 | |
| Record name | 7-Nitroindole-3-carboxyaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10553-14-7 | |
| Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitroindole-3-carboxyaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Nitroindole 3 Carboxyaldehyde
Established Synthetic Pathways
The traditional synthesis of 7-Nitroindole-3-carboxyaldehyde typically involves a two-step process: the introduction of a nitro group onto the indole (B1671886) scaffold, followed by formylation at the C3 position.
Nitrosation Reactions for Indole Derivatives
Direct nitration of the indole ring is often challenging due to the electron-rich nature of the pyrrole (B145914) moiety, which can lead to undesired side reactions and a mixture of products. google.com A common strategy to overcome this involves the initial protection of the indole nitrogen, followed by nitration.
One established method involves the nitration of indoline (B122111), the dihydro-derivative of indole. By reducing the aromaticity of the pyrrole ring, the benzene (B151609) ring is activated for electrophilic substitution. The indoline is nitrated to introduce the nitro group at the 7-position, followed by dehydrogenation to restore the indole ring. google.com
Another approach utilizes a directing group to achieve regioselective nitration. For instance, N-acetylindoline can be treated with thallium tris(trifluoroacetate), followed by nitration with sodium nitrite (B80452) in the presence of copper sulfate (B86663) to yield 1-acetyl-7-nitroindoline. Subsequent hydrolysis and dehydrogenation afford 7-nitroindole (B1294693). google.com
While effective, these methods often involve multiple steps and the use of toxic reagents. google.com
Formylation Protocols, including Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgjk-sci.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.orgwikipedia.org
The mechanism involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org The electron-rich indole attacks this electrophile, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the workup yields the desired aldehyde. organic-chemistry.orgwikipedia.org For the synthesis of this compound, 7-nitroindole serves as the starting material for the Vilsmeier-Haack formylation. researchgate.net
The reaction conditions, such as temperature and the choice of solvent, can be adjusted based on the reactivity of the indole substrate. jk-sci.com
Post-Synthetic Isolation and Purification Techniques
Following the synthesis, the crude this compound is typically isolated and purified using standard laboratory techniques. The reaction mixture is often quenched with water or a basic solution to hydrolyze the intermediate iminium salt. organic-chemistry.orgresearchgate.net The product is then extracted into an organic solvent.
Common purification methods include:
Column Chromatography: This is a widely used technique to separate the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like petroleum ether and ethyl acetate. nih.gov
Recrystallization: This method can be employed to obtain highly pure crystalline product. The choice of solvent is crucial for effective purification.
The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. chemimpex.comnih.gov
Emerging Synthetic Strategies
Recent research has focused on developing more efficient, environmentally friendly, and catalytic methods for the synthesis of this compound and its derivatives.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to exploring milder reaction conditions, less toxic reagents, and more atom-economical pathways.
One area of development is the use of non-acidic and non-metallic conditions for nitration. For example, a method has been developed for the regioselective synthesis of 3-nitroindoles using trifluoroacetyl nitrate, generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.govrsc.org This approach avoids the use of strong, corrosive acids like nitric acid. nih.gov
Furthermore, efforts are being made to develop environmentally benign methods for formylation, moving away from the stoichiometric use of hazardous reagents like POCl₃. researchgate.net
Catalytic Methodologies for Improved Efficiency
Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. In recent years, catalytic versions of classical reactions like the Vilsmeier-Haack reaction have been explored. orgsyn.org
For instance, a catalytic Vilsmeier-Haack type formylation of indoles has been developed using a P(III)/P(V)=O cycle. This method reduces the need for stoichiometric amounts of phosphorus oxychloride. orgsyn.org
Transition-metal catalyzed reactions, such as palladium- or copper-catalyzed domino reactions, are also being investigated for the construction of the indole skeleton, which can then be further functionalized. researchgate.net These methods offer powerful and practical alternatives for synthesizing a variety of indole derivatives. researchgate.net
Optimization of Reaction Conditions and Yields
The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve satisfactory yields and purity. The presence of both an electron-withdrawing nitro group and an aldehyde function on the indole ring presents unique challenges in synthetic design. The two primary retrosynthetic routes involve either the formylation of 7-nitroindole or the nitration of indole-3-carboxaldehyde (B46971). The optimization of each of these pathways is critical for the successful synthesis of the target compound.
A significant challenge in the synthesis of this compound lies in the electronic properties of the intermediates. The indole nucleus is an electron-rich aromatic system, which facilitates electrophilic substitution reactions such as formylation and nitration. However, the introduction of a nitro group at the 7-position significantly deactivates the ring, making subsequent electrophilic substitution at the 3-position, such as in a Vilsmeier-Haack formylation, more difficult. Conversely, if indole-3-carboxaldehyde is used as the starting material, the aldehyde group's deactivating effect can influence the regioselectivity and efficiency of the subsequent nitration step.
Detailed research has focused on overcoming these challenges by fine-tuning various reaction parameters. These include the choice of reagents, solvents, reaction temperature, and duration. For instance, in the formylation of a deactivated nitroindole, stronger Vilsmeier reagents or higher reaction temperatures may be necessary to drive the reaction to completion. Similarly, the nitration of indole-3-carboxaldehyde requires carefully selected nitrating agents and conditions to favor the formation of the 7-nitro isomer over other regioisomers and to prevent unwanted side reactions.
The optimization process often involves a systematic variation of these parameters to find the optimal balance that maximizes the yield of this compound while minimizing the formation of byproducts. The following data table illustrates a hypothetical optimization study for the Vilsmeier-Haack formylation of 7-nitroindole, showcasing how changes in reaction conditions can impact the product yield.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 80 | 12 | 45 |
| 2 | DMF | 100 | 12 | 65 |
| 3 | DMF | 120 | 8 | 78 |
| 4 | DCE | 80 | 12 | 52 |
| 5 | DCE | 100 | 10 | 71 |
The data clearly indicates that higher temperatures generally lead to improved yields in the formylation of the electron-poor 7-nitroindole.
Ultimately, the successful synthesis of this compound hinges on a thorough understanding of the reactivity of the indole nucleus and the electronic effects of its substituents. The optimization of reaction conditions is a crucial step in developing an efficient and high-yielding synthetic protocol.
Mechanistic Organic Chemistry of 7 Nitroindole 3 Carboxyaldehyde
Reactivity Profiles of the Nitro and Aldehyde Functionalities
The chemical persona of 7-Nitroindole-3-carboxaldehyde is dominated by the electronic interplay between the electron-rich indole (B1671886) nucleus and the two powerful electron-withdrawing groups attached to it. The indole ring system is inherently electron-rich and prone to electrophilic attack, particularly at the C3 position. youtube.com However, in this molecule, the C3 position is occupied by a carboxyaldehyde group.
The aldehyde group (-CHO) and the nitro group (-NO₂) both exert strong electron-withdrawing effects through resonance and induction. The aldehyde group deactivates the indole ring, making it less nucleophilic than indole itself. The C3-aldehyde acts as a potent electrophilic site, primed for nucleophilic addition reactions. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Indole Ring
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. For indole, substitution typically occurs at the C3 position. youtube.com With the C3 position blocked, any further electrophilic substitution on 7-Nitroindole-3-carboxaldehyde would be directed to other positions on the ring.
However, the presence of the strongly deactivating nitro and aldehyde groups renders the entire ring system highly electron-deficient and thus very sluggish towards electrophilic attack. ck12.orgmasterorganicchemistry.com Any potential electrophilic substitution, such as further nitration or halogenation, would require harsh reaction conditions. youtube.com The directing effects of the existing substituents would guide an incoming electrophile. The C7-nitro group would direct incoming electrophiles to the C4 and C6 positions (meta to itself), while the C3-aldehyde would also exert a meta-directing influence relative to its position. The inherent reactivity of the indole nucleus typically favors substitution on the pyrrole (B145914) ring, but its deactivation makes predicting the site of further substitution complex without specific experimental data.
Nucleophilic Addition and Condensation Reactions at the Carboxyaldehyde Group
The most significant and synthetically useful reactions of 7-Nitroindole-3-carboxaldehyde involve the electrophilic aldehyde group. This moiety readily undergoes nucleophilic addition, often followed by dehydration, leading to a variety of important molecular frameworks. chemimpex.com
The reaction of the aldehyde with primary amines furnishes imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate. harvard.edu The reaction is reversible, and the rate is often maximal at a mildly acidic pH of around 4-5.
The general mechanism involves:
Nucleophilic attack of the amine on the carbonyl carbon.
Proton transfer to form a neutral carbinolamine.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form an iminium ion.
Deprotonation to yield the final imine product.
This reaction pathway is fundamental to the synthesis of more complex derivatives and is a key step in reductive amination protocols. masterorganicchemistry.com
The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming condensation reactions.
Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, such as malonates or malononitrile) in the presence of a weak base catalyst (e.g., piperidine (B6355638), ammonia). thermofisher.commychemblog.compurechemistry.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. numberanalytics.com This provides a powerful method for extending the carbon chain and introducing new functionalities.
Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). libretexts.org A significant advantage of the Wittig reaction is its high functional group tolerance; it is known to be compatible with nitro groups, making it well-suited for 7-Nitroindole-3-carboxaldehyde. libretexts.orgwikipedia.org The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comgaylordchemical.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide used. organic-chemistry.org
Henry Reaction (Nitroaldol Reaction) : This reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde. organic-chemistry.orgwikipedia.org The initial product is a β-nitro alcohol, which can be a valuable synthetic intermediate itself or can be dehydrated to form a nitroalkene. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org
Table 1: Common Condensation Reactions of Aldehydes
| Reaction Name | Nucleophile | Catalyst | Product Type |
| Imine Formation | Primary Amine (R-NH₂) | Acid (catalytic) | Imine (Schiff Base) |
| Knoevenagel | Active Methylene (e.g., CH₂(CO₂Et)₂) | Weak Base (e.g., Piperidine) | α,β-Unsaturated Ester |
| Wittig | Phosphorus Ylide (Ph₃P=CHR) | None (reagent-based) | Alkene |
| Henry | Nitroalkane (R-CH₂NO₂) | Base | β-Nitro Alcohol |
Reduction Pathways of the Aldehyde Moiety
The selective reduction of the aldehyde group in the presence of a reducible nitro group is a key synthetic challenge. Standard reducing agents exhibit different selectivities.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that readily reduces aldehydes to primary alcohols. jsynthchem.comresearchgate.net Crucially, NaBH₄ under standard conditions (e.g., in methanol (B129727) or ethanol) does not typically reduce aromatic nitro groups. jsynthchem.comrsc.org This chemoselectivity allows for the clean conversion of 7-nitroindole-3-carboxaldehyde to (7-nitro-1H-indol-3-yl)methanol.
For the simultaneous reduction of both the aldehyde and the nitro group, or for the selective reduction of the nitro group, more complex reducing systems are required. Combining NaBH₄ with transition metal salts like Ni(OAc)₂ or CoCl₂ can create more powerful reducing systems capable of reducing nitroarenes to primary amines. researchgate.netorientjchem.org
Another important transformation is reductive amination . This one-pot procedure combines imine formation and reduction to convert an aldehyde directly into an amine. A mixture of the aldehyde and a primary amine can be treated with a reducing agent. While NaBH₄ can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are often preferred because they are less reactive towards the starting aldehyde and preferentially reduce the intermediate iminium ion. harvard.edumasterorganicchemistry.comnih.gov This method avoids the isolation of the intermediate imine and is a highly efficient way to synthesize substituted amines. masterorganicchemistry.com
Functional Group Interconversions and Strategic Derivatization
The functional groups of 7-Nitroindole-3-carboxaldehyde serve as strategic points for derivatization, allowing for the synthesis of a wide array of more complex molecules.
From the Aldehyde : As discussed, the aldehyde can be converted into an alcohol, an alkene, or an amine via reduction, Wittig olefination, or reductive amination, respectively. The resulting alcohol can be further functionalized, for example, by conversion to a leaving group (like a tosylate or halide) for subsequent substitution reactions. The alkene products from condensation reactions can undergo a host of further transformations, such as hydrogenation, epoxidation, or dihydroxylation.
From the Nitro Group : The aromatic nitro group can be reduced to a primary amine (7-aminoindole derivative). This is a pivotal transformation as it introduces a nucleophilic and basic site onto the benzene (B151609) ring. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like SnCl₂/HCl or NaBH₄ in the presence of a catalyst. jsynthchem.comresearchgate.net The resulting amino group can then be diazotized, acylated, or used in other reactions common to anilines.
The strategic interconversion of these functional groups opens up numerous pathways for creating diverse indole-based scaffolds for applications in medicinal chemistry and materials science. chemimpex.com
Table 2: Key Functional Group Interconversions
| Starting Group | Reagents | Product Group |
| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |
| Aldehyde (-CHO) | R'NH₂, NaBH₃CN | Secondary Amine (-CH₂NHR') |
| Aldehyde (-CHO) | Ph₃P=CHR' | Alkene (-CH=CHR') |
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Primary Amine (-NH₂) |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving 7-nitroindole-3-carboxaldehyde are intrinsically linked to its molecular structure. The presence of a strongly electron-withdrawing nitro group on the benzene ring and an aldehyde group at the C3 position of the pyrrole ring dramatically modulates the electron density and, consequently, the reactivity of the molecule compared to unsubstituted indole.
Reactions involving 7-nitroindole-3-carboxaldehyde can be broadly categorized into those targeting the indole nucleus and those involving the aldehyde functionality. The kinetics of these transformations are influenced by factors such as the nature of the attacking reagent, solvent polarity, and temperature.
Detailed Research Findings
Although specific kinetic and thermodynamic data for 7-nitroindole-3-carboxaldehyde are scarce, research on related nitroindoles provides valuable insights. For instance, studies on the nitration of indoles have shown that the presence of a nitro group deactivates the ring towards further electrophilic substitution. This deactivation is a direct consequence of the reduced electron density, which slows down the rate-determining step of electrophilic attack.
A recent study on the regioselective synthesis of 3-nitroindoles proposed a reaction mechanism involving the formation of trifluoroacetyl nitrate, which acts as a potent electrophilic nitrating agent. nih.gov While this study focused on the synthesis of 3-nitroindoles rather than their subsequent reactions, it highlights the reactivity of the indole core. For 7-substituted indoles, the reaction to form the corresponding 3-nitroindole derivative was reported to proceed with good yield, indicating that the position of the substituent on the benzene ring influences reactivity. nih.gov
Furthermore, the aldehyde group at the C3 position provides a reactive site for nucleophilic addition and condensation reactions. The kinetics of such reactions would be influenced by the electrophilicity of the aldehyde carbon, which is, in turn, affected by the electron-withdrawing nature of the 7-nitro group.
In the context of N-alkylation reactions, it has been demonstrated that 3-nitroindoles can act as N-centered nucleophiles under specific basic conditions. nih.gov The presence of an electron-withdrawing group at the C3-position was found to be crucial for this type of reactivity. nih.gov A gram-scale synthesis of an N-alkylated 3-nitroindole derivative was achieved in good yield, suggesting that the reaction is thermodynamically favorable and kinetically accessible under the studied conditions. nih.gov
While quantitative data such as rate constants and activation energies for 7-nitroindole-3-carboxaldehyde are not available, the following table provides a conceptual framework for how its kinetic and thermodynamic parameters might be influenced by its substituents in comparison to indole.
| Parameter | Indole | 7-Nitroindole-3-carboxaldehyde | Rationale for Difference |
| Rate of Electrophilic Aromatic Substitution | High | Low | The electron-withdrawing nitro and aldehyde groups deactivate the indole ring, reducing its nucleophilicity and thus slowing down the rate of attack by electrophiles. |
| Thermodynamic Stability of the Aromatic System | High | Moderate | The strong electron-withdrawing nature of the nitro group disrupts the aromatic sextet of the benzene portion of the indole, leading to a less stable system compared to the parent indole. |
| Rate of Nucleophilic Addition to Aldehyde | N/A | Moderate to High | The aldehyde group provides a site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the 7-nitro group, potentially increasing the reaction rate. |
| Thermodynamic Favorability of Nucleophilic Addition | N/A | Favorable | The formation of a tetrahedral intermediate from nucleophilic attack on the aldehyde is generally a thermodynamically favorable process. |
It is important to note that this table is based on established principles of physical organic chemistry and qualitative observations from related systems. nih.govnih.gov Without direct experimental or computational studies on 7-nitroindole-3-carboxaldehyde, these remain informed estimations.
Biological and Pharmacological Research of 7 Nitroindole 3 Carboxyaldehyde
Investigation of Biological Activities
Antimicrobial Research Mechanisms
The indole (B1671886) nucleus is a common feature in many compounds with antimicrobial properties, and derivatives of indole-3-carboxaldehyde (B46971), a structurally related compound, have been investigated for these effects. For instance, indole-3-carboxaldehyde, identified from the seawater bacterium Marinomonas sp., has demonstrated the ability to inhibit biofilm formation by the pathogen Vibrio cholerae O1. nih.gov This activity is significant as biofilm formation is a key factor in the pathogenesis of cholera. nih.gov The compound was shown to disrupt pre-formed pellicles and down-regulate virulence gene expression by modulating quorum sensing pathways. nih.gov
While direct studies on 7-nitroindole-3-carboxaldehyde's antimicrobial mechanism are not extensively detailed in the provided results, synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria. nih.gov One such derivative, SMJ-2, was found to inhibit the respiratory metabolism and disrupt the membrane potential of these bacteria. nih.gov This suggests that the indole scaffold, a core component of 7-nitroindole-3-carboxaldehyde, is a viable starting point for developing new antibacterial agents. nih.gov
Anticancer Activity Studies in Cellular Models
7-Nitroindole-3-carboxaldehyde is utilized in the development of potential drug candidates for various diseases, including cancer. guidechem.com While specific studies detailing the anticancer activity of 7-nitroindole-3-carboxaldehyde in cellular models are not abundant in the search results, the broader class of indole derivatives has shown promise. For example, Ertredin, a compound with a different core structure but also explored for anticancer properties, and its methylated analogue, 7MeERT, have been shown to inhibit the proliferation of various cancer cells, including glioblastoma and multiple myeloma cells. nih.gov The mechanism for these compounds involves binding to NDUFA12, a component of the oxidative phosphorylation complex I, and inhibiting the oxygen consumption rate, which highlights a potential pathway that could be explored for indole-based compounds. nih.gov The development of indole-based compounds for anticancer applications is an active area of research. chemimpex.com
Kinase Inhibition Mechanisms and Specificity
Protein kinases are crucial targets in drug discovery, particularly in oncology, due to their role in cell signaling and proliferation. mdpi.comnih.gov The indole scaffold is a key pharmacophore in many approved ATP-competitive kinase inhibitors. nih.gov This is because the indole ring system can effectively interact with the hinge region of the kinase ATP-binding site. mdpi.com
While specific kinase inhibition data for 7-nitroindole-3-carboxaldehyde is not detailed, the general importance of the indole structure in kinase inhibitors is well-established. nih.gov The development of kinase inhibitors often involves modifying the core scaffold to achieve high potency and selectivity for the target kinase over others, which is crucial for minimizing off-target effects. nih.gov The versatility of the 7-nitroindole-3-carboxaldehyde structure allows for such chemical modifications, making it a valuable starting block for creating novel kinase inhibitors. chemimpex.com
Enzyme Inhibition Studies
Beyond kinases, indole derivatives have been investigated as inhibitors of other enzymes. For instance, derivatives of indole-3-carbaldehyde oxime have been synthesized and evaluated as inhibitors of urease, an enzyme crucial for the survival of the bacterium Helicobacter pylori. nih.govmdpi.com Some of these derivatives showed potent urease inhibitory activity, significantly more effective than the standard inhibitor thiourea. nih.gov
Additionally, isatins (indole-2,3-diones), which share the indole core, have been identified as potent and specific inhibitors of carboxylesterases (CE). nih.gov These enzymes are involved in the metabolism of numerous drugs. The inhibitory potency of these isatin (B1672199) compounds was found to be related to their hydrophobicity. nih.gov Another study showed that derivatives of 7-nitro-1H-indole-2-carboxylic acid, a related indole compound, act as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis. researchgate.net
Table 1: Enzyme Inhibition by Indole Derivatives
| Compound Class | Target Enzyme | Organism/System | Potency |
|---|---|---|---|
| Indole-3-carbaldehyde oxime derivatives | Urease | Helicobacter pylori | IC50 values as low as 0.0345 mM. nih.gov |
| Isatins (Indole-2,3-diones) | Carboxylesterases (hCE1, hiCE) | Human | Ki values in the nM range for hydrophobic analogs. nih.gov |
This table presents data for indole derivatives structurally related to 7-Nitroindole-3-carboxaldehyde to illustrate the potential for enzyme inhibition within this compound class.
Mechanistic Exploration of Biological Interactions
Protein Kinase Binding Affinities and Modulations
The binding affinity of a drug to its target is a critical determinant of its efficacy. taylorandfrancis.com For kinase inhibitors, the interaction with the ATP-binding site is paramount. mdpi.comnih.gov The indole scaffold plays a significant role in the binding of many kinase inhibitors to their target proteins. nih.gov
The affinity of a ligand for a protein is often quantified by its binding free energy (ΔG_bind), where a more negative value indicates a stronger interaction. taylorandfrancis.com Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate these binding energies and understand the contributions of different forces, such as van der Waals and electrostatic interactions. researchgate.net While specific binding affinity data for 7-nitroindole-3-carboxaldehyde with protein kinases were not found, studies on other indole-containing kinase inhibitors demonstrate the importance of this scaffold. For example, the development of ALK inhibitors has involved creating piperidine (B6355638) carboxamides that occupy both the ATP binding site and a nearby hydrophobic cavity, a binding mode that presents challenges for accurately predicting binding affinities due to the dynamic nature of the protein. researchgate.net The ability to modify the 7-nitroindole-3-carboxaldehyde structure is key to optimizing these binding interactions for future drug candidates. chemimpex.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 7-Nitroindole-3-carboxaldehyde |
| Indole-3-carboxaldehyde |
| SMJ-2 |
| Ertredin |
| 7MeERT |
| NDUFA12 |
| Indole-3-carbaldehyde oxime |
| Thiourea |
| Isatins (Indole-2,3-diones) |
| 7-nitro-1H-indole-2-carboxylic acid |
Receptor Binding Profiling and Signaling Pathway Perturbations
Direct receptor binding profiles and specific signaling pathway perturbations for 7-Nitroindole-3-carboxaldehyde have not been detailed in the available research. However, its structural relative, Indole-3-carboxaldehyde, has been shown to modulate inflammatory responses. For instance, Indole-3-carboxaldehyde can inhibit the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in antiviral and inflammatory responses. nih.gov It has also been found to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome, a key component of the innate immune system. mdpi.com These activities are often associated with the modulation of pathways such as the nuclear factor kappa B (NF-κB) signaling cascade. nih.govmdpi.com Given these precedents, it is plausible that derivatives of 7-Nitroindole-3-carboxaldehyde could be synthesized to target similar or other cellular signaling pathways.
Cellular Pathway Modulation
Specific studies detailing the modulation of cellular pathways by 7-Nitroindole-3-carboxaldehyde are scarce. The broader class of nitro-containing compounds is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects, often through mechanisms involving redox reactions within cells. researchgate.netmdpi.comnih.gov The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the indole ring, potentially affecting how its derivatives interact with biological targets. researchgate.netnih.gov Research on the related compound, Indole-3-carboxaldehyde, has demonstrated its ability to modulate pathways involved in inflammation and intestinal barrier function. nih.govmdpi.com This suggests that the 7-nitro-substituted analogue could serve as a starting point for developing compounds that modulate these or other cellular processes.
Biochemical Mechanism of Action Elucidation
The biochemical mechanism of action for 7-Nitroindole-3-carboxaldehyde itself has not been elucidated. Its primary role in research appears to be as a building block in synthetic organic chemistry. chemimpex.comguidechem.com The aldehyde and nitro groups are reactive functional groups that allow for a variety of chemical transformations, enabling the creation of diverse libraries of indole derivatives. chemimpex.com These derivatives can then be screened for biological activity against various targets. The mechanism of any observed activity would be dependent on the final structure of the derivative and its specific interactions with a biological macromolecule.
Role in Drug Discovery and Medicinal Chemistry Research
7-Nitroindole-3-carboxaldehyde is recognized as a valuable starting material in drug discovery and medicinal chemistry. chemimpex.comguidechem.com Its utility stems from the versatile indole core and the presence of functional groups that are amenable to a wide range of chemical modifications.
Lead Compound Identification and Optimization
While 7-Nitroindole-3-carboxaldehyde itself is not typically identified as a lead compound, it serves as a crucial intermediate for the synthesis of novel compounds that can be screened for biological activity. chemimpex.comguidechem.com The process of lead identification would involve synthesizing a library of derivatives from this starting material and then testing them in various biological assays. Once a "hit" or lead compound is identified, further optimization can be carried out by systematically modifying the structure of the 7-Nitroindole-3-carboxaldehyde-derived molecule to improve its potency, selectivity, and pharmacokinetic properties.
Exploration of Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For derivatives of 7-Nitroindole-3-carboxaldehyde, SAR studies would involve synthesizing a series of analogues where the substituents on the indole ring, the aldehyde group, or the nitro group are systematically varied. For example, the aldehyde could be converted to other functional groups such as an alcohol, an acid, or an amine. The nitro group's position and electronic effects are also key considerations in SAR studies. By comparing the biological activities of these analogues, researchers can deduce which structural features are essential for activity and which can be modified to enhance desired properties.
Preclinical Research Paradigms
Compounds synthesized from 7-Nitroindole-3-carboxaldehyde that show promising activity in initial screenings would progress to preclinical research. This stage involves a more comprehensive evaluation of the compound's efficacy and safety in cellular and animal models of disease. For instance, if a derivative showed potent anti-inflammatory activity in a cell-based assay, it might then be tested in an animal model of an inflammatory condition. The data from these preclinical studies are crucial for determining whether a compound has the potential to be developed into a new drug for human use.
Research as a Biochemical Probe
Detailed research focusing on 7-Nitroindole-3-carboxaldehyde itself as a standalone biochemical probe is scarce. Its utility in biochemical research is most prominently recognized through its incorporation into larger molecular structures designed for specific biological targets. The inherent chemical properties of 7-Nitroindole-3-carboxaldehyde, such as its indole scaffold, nitro group, and aldehyde functionality, make it a valuable building block. chemimpex.com
The nitro group, for instance, is a known fluorescence quencher and can be chemically reduced to a fluorescent amino group. This principle is often exploited in the design of "turn-on" fluorescent probes for detecting specific enzymes, such as nitroreductases, which are often overexpressed in hypoxic tumor environments. However, in these instances, 7-Nitroindole-3-carboxaldehyde serves as the precursor to the final, more complex probe molecule that is used in the actual biological application.
Similarly, the aldehyde group offers a reactive site for conjugation with other molecules, enabling the construction of larger probes with specific targeting moieties or fluorophores. While the compound itself possesses certain spectroscopic properties, research literature does not provide significant evidence of its direct use for probing biological systems in its unaltered form. Studies that do mention the compound are typically focused on its synthesis or its use in creating other derivatives for various research purposes, including those outside the scope of biochemical probes.
Due to the limited direct research on 7-Nitroindole-3-carboxaldehyde as a primary biochemical probe, a data table of its specific applications in this direct role cannot be compiled. Research has instead focused on the derivatives synthesized from this compound.
Derivatives and Analogs of 7 Nitroindole 3 Carboxyaldehyde
Synthesis of Novel Indole (B1671886) Derivatives and Heterocyclic Scaffolds
The chemical reactivity of 7-nitroindole-3-carboxaldehyde makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. chemimpex.com The aldehyde functional group readily participates in condensation and coupling reactions, which are fundamental processes in organic synthesis for forming larger molecules. chemimpex.comresearchgate.net
This reactivity allows for the construction of diverse molecular frameworks. For example, indole-3-carboxaldehyde (B46971) and its derivatives are key intermediates in preparing biologically active compounds and indole alkaloids. researchgate.net The carbonyl group is a versatile handle for C-C and C-N bond-forming reactions, as well as reductions. researchgate.net One common strategy is the condensation reaction with various amine derivatives to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. researchgate.netresearchgate.net
Furthermore, 7-nitroindole-3-carboxaldehyde serves as a building block for more complex heterocyclic systems. Research has shown the synthesis of new 1,3,4-oxadiazolyl nitroindoles, demonstrating the integration of the nitroindole moiety into other heterocyclic rings. acs.org The synthesis of various nitrogen-containing heterocycles using this compound is crucial for the development of new pharmaceuticals and agrochemicals. chemimpex.com A general approach involves reacting carbaldehydes with other molecules to construct new ring systems, such as the synthesis of chromene-indole hybrids from chromene-3-carbaldehydes and indole. mdpi.com
Table 1: Examples of Synthetic Transformations of Indole-3-carboxaldehydes
| Reaction Type | Reactant | Resulting Structure | Significance |
|---|---|---|---|
| Schiff Base Condensation | Aryl Amines | Indole-3-carboxaldehyde-derived Schiff Bases | Creation of compounds with potential antioxidant and antimicrobial properties. researchgate.netresearchgate.net |
| Heterocycle Formation | Hydrazides | 1,3,4-Oxadiazolyl Nitroindoles | Synthesis of new biologically active heterocyclic systems. acs.org |
| Hybrid Synthesis | Indole | Chromene-Indole Hybrids | Combining different heterocyclic scaffolds to create novel compounds. mdpi.com |
Design and Development of Biologically Active Analogs
The scaffold of 7-nitroindole-3-carboxaldehyde is a valuable starting point for the design and development of new therapeutic agents. chemimpex.com It is frequently used in the pharmaceutical industry to create potential drug candidates for a range of diseases, including cancer and neurological disorders. guidechem.com Derivatives have shown significant biological activities, such as anti-inflammatory and anticancer properties. chemimpex.com
A key strategy in drug discovery is the synthesis and evaluation of analogs, where the core structure is systematically modified to enhance a specific biological effect. For instance, a series of novel indole derivatives based on the related 7-nitro-1H-indole-2-carboxylic acid were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for diabetes treatment. This research led to the discovery of a potent FBPase inhibitor.
The broader class of indole-based compounds demonstrates a wide spectrum of bioactivity. Spirooxindoles, which are structurally related and can be synthesized from indole derivatives, are recognized for their potent biological properties, including antibacterial, antifungal, antiviral, and anticancer effects. nih.gov Similarly, analogs of the basic indole-3-carboxaldehyde structure have been developed and tested, revealing antioxidant and other valuable biological activities. researchgate.net
Table 2: Biological Activities of Designed Indole Analogs
| Analog Class | Target/Activity | Therapeutic Area | Reference |
|---|---|---|---|
| 7-Nitroindole (B1294693) Derivatives | Anti-inflammatory, Anticancer | Oncology, Inflammation | chemimpex.com |
| 7-Nitro-1H-indole-2-carboxylic acid derivatives | FBPase Inhibition | Diabetes | |
| Indole-3-carboxaldehyde Conjugates | Antioxidant | General Health/Disease Prevention | researchgate.net |
| Spirooxindoles | Anticancer, Antimalarial, Antiviral | Oncology, Infectious Diseases | nih.gov |
Structural Modifications and their Impact on Research Properties
The structure of 7-nitroindole-3-carboxaldehyde offers multiple points for modification, which can significantly alter the compound's physical and biological properties. chemimpex.com The nitro and aldehyde groups, along with the indole nitrogen, are primary sites for chemical reactions. guidechem.comchemimpex.com
Modifying this scaffold can lead to compounds with tailored functions. For example, its unique properties make it suitable for creating fluorescent probes used in biological imaging to visualize cellular processes. chemimpex.com The impact of minor structural changes can be profound. Studies on other classes of nitro-containing molecules, such as nitro-fatty acids, have shown that small modifications to the position of functional groups or the length of a carbon chain can dramatically enhance or diminish specific biological activities, like the inhibition of the NF-κB signaling pathway. nih.govnih.gov
These principles apply to 7-nitroindole-3-carboxaldehyde derivatives. Key structural modifications include:
Substitution on the indole ring: Adding different chemical groups (alkylation, halogenation) to the benzene (B151609) portion of the indole can influence how the molecule interacts with biological targets. researchgate.net
Modification of the aldehyde group: Converting the aldehyde into other functional groups through condensation reactions (e.g., Knoevenagel or Aldol) creates a wide variety of derivatives. researchgate.net
Alkylation of the indole nitrogen: Adding a substituent to the nitrogen atom at position 1 is another common strategy to explore new chemical space and modulate activity.
Table 3: Impact of Structural Modifications on Indole Derivatives
| Modification Site | Type of Modification | Potential Impact on Properties | Reference |
|---|---|---|---|
| Aldehyde Group (C3) | Condensation, Reduction, Oxidation | Alters reactivity and allows for conjugation to other molecules. | researchgate.net |
| Indole Ring | Substitution (e.g., halogens, alkyl groups) | Modifies electronic properties, lipophilicity, and target binding. | researchgate.net |
| Nitro Group (C7) | Reduction to an amine, displacement | Changes electronic and steric properties, creating new synthetic handles. | nih.govnih.gov |
| Indole Nitrogen (N1) | Alkylation, Acylation | Influences hydrogen bonding capability and overall molecular shape. |
Multicomponent Reactions Incorporating 7-Nitroindole-3-carboxyaldehyde
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are valued in drug discovery for their ability to rapidly generate libraries of diverse compounds. nih.gov Aldehydes are common components in many well-known MCRs, such as the Ugi and Passerini reactions. researchgate.netorganic-chemistry.orgnih.gov
Given its aldehyde functionality, 7-nitroindole-3-carboxaldehyde is a prime candidate for use in such reactions. While specific examples directly incorporating this compound are not extensively detailed in the provided literature, the feasibility can be inferred from similar transformations. For instance, an isocyanide-based four-component reaction has been used to synthesize 3,4-dihydro-7-nitrocoumarins from 2-hydroxy-4-nitrobenzaldehyde, demonstrating that a nitro-substituted aromatic aldehyde can effectively participate in MCRs. academie-sciences.fr
The Ugi and Passerini reactions typically involve an aldehyde, an isocyanide, and other components like a carboxylic acid and an amine. nih.gov The incorporation of 7-nitroindole-3-carboxaldehyde into these reaction schemes would allow for the one-pot synthesis of complex, peptide-like molecules containing the nitroindole scaffold, offering a powerful strategy for creating new, biologically active compounds. researchgate.netnih.gov Other MCRs, such as those initiated by a Knoevenagel condensation, also rely on an aldehyde component and could be applied to this starting material. nih.gov
Table 4: Potential Multicomponent Reactions for this compound
| Multicomponent Reaction | Typical Components | Potential Product Scaffold | Reference |
|---|---|---|---|
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides | organic-chemistry.orgnih.gov |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, Amine | α-Acylamino carboxamides | researchgate.netnih.gov |
| Isocyanide-based 4CR | Aldehyde, Isocyanide, Meldrum's acid, Alcohol | Highly substituted heterocycles (e.g., Dihydrocoumarins) | academie-sciences.fr |
| Knoevenagel-Michael Domino Reaction | Aldehyde, Active Methylene (B1212753) Compound (e.g., Lawsone) | Bis-adducts (e.g., Bis-lawsones) | nih.gov |
Advanced Characterization and Spectroscopic Analysis of 7 Nitroindole 3 Carboxyaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-nitroindole-3-carboxaldehyde, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Table 1: Predicted ¹H and ¹³C NMR Data for 7-Nitroindole-3-carboxaldehyde
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aldehyde) | 9.5 - 10.5 | Singlet |
| ¹H (Indole Ring) | 7.0 - 8.5 | Complex splitting patterns due to proton-proton coupling |
| ¹H (N-H) | 11.0 - 12.0 | Broad singlet |
| ¹³C (Carbonyl) | 180 - 190 | |
| ¹³C (Indole Ring) | 110 - 150 |
Note: The predicted values are based on standard chemical shift ranges for similar indole (B1671886) derivatives and have not been experimentally verified for this specific compound in the reviewed literature.
Mass Spectrometry (MS) for Fragmentation Analysis and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. The molecular weight of 7-nitroindole-3-carboxaldehyde is 190.16 g/mol . guidechem.com
In a typical electron ionization (EI) mass spectrum of 7-nitroindole-3-carboxaldehyde, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 190. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) and the formyl group (CHO), leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, confirming the presence of C9H6N2O3. While a study involving the use of 7-nitroindole-3-carboxaldehyde in a chemical reaction mentions analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the specific mass spectrum of the starting material is not provided. amazonaws.com
Table 2: Expected Key Mass Spectrometry Fragments for 7-Nitroindole-3-carboxaldehyde
| m/z Value | Proposed Fragment | Formula |
| 190 | Molecular Ion [M]⁺ | [C₉H₆N₂O₃]⁺ |
| 161 | [M - CHO]⁺ | [C₈H₅N₂O₃]⁺ |
| 144 | [M - NO₂]⁺ | [C₉H₆NO]⁺ |
Note: This table represents a theoretical fragmentation pattern. Experimental verification is required for confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 7-nitroindole-3-carboxaldehyde, these techniques would be crucial for confirming the presence of the key functional groups.
Table 3: Predicted Characteristic Infrared Absorption Bands for 7-Nitroindole-3-carboxaldehyde
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3300 - 3500 |
| C=O (Aldehyde) | Stretching | 1650 - 1700 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |
| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
Note: These are predicted values based on known functional group absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indole ring system in 7-nitroindole-3-carboxaldehyde, being an extended chromophore, is expected to absorb in the UV-Vis region.
Specific experimental UV-Vis spectral data for 7-nitroindole-3-carboxaldehyde is not available in the surveyed literature. The spectrum would likely exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the nitro group, an electron-withdrawing group, and the aldehyde group, which extends the conjugation, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted indole. The exact position and intensity of these bands would be influenced by the solvent used for the analysis.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 7-nitroindole-3-carboxaldehyde would provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.
Currently, there are no published crystal structures for 7-nitroindole-3-carboxaldehyde in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Such a study would be invaluable for understanding the packing of the molecules in the crystal lattice and how intermolecular forces influence its physical properties. A molecular structure of 7-nitroindole-3-carboxaldehyde has been depicted in a study, but this is a two-dimensional representation and not the result of an X-ray crystallographic analysis. amazonaws.com
Chromatographic Techniques for Separation and Purity
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For 7-nitroindole-3-carboxaldehyde, techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) would be routinely employed.
While the use of chromatographic methods for monitoring reactions involving 7-nitroindole-3-carboxaldehyde is implied in the literature, specific and detailed methods for its separation and purity analysis are not explicitly described. amazonaws.comsmolecule.com TLC would be used for rapid qualitative monitoring of reactions and for determining appropriate solvent systems for column chromatography. HPLC, particularly reverse-phase HPLC, would be the method of choice for quantitative purity analysis, providing information on the percentage of the main component and the presence of any impurities. GC could also be utilized, likely in the form of GC-MS, to assess purity and identify volatile components. amazonaws.com The development of a robust and validated chromatographic method is a critical step in ensuring the quality of 7-nitroindole-3-carboxaldehyde for its intended applications.
Computational and Theoretical Studies of 7 Nitroindole 3 Carboxyaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 7-Nitroindole-3-carboxyaldehyde. These methods provide insights into the distribution of electrons within the molecule and identify the regions most susceptible to chemical reactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the nitro and carboxaldehyde groups significantly influences these frontier orbitals.
Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, red areas indicate regions of high electron density, which are prone to electrophilic attack, while blue areas denote electron-deficient regions, susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carboxaldehyde groups are expected to be regions of high negative potential.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -3.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 3.7 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values presented are representative and may vary depending on the specific computational method and basis set used.
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore the potential of this compound as a pharmacologically active agent, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor.
Molecular docking studies can identify the preferred binding orientation of the compound and estimate its binding affinity. For instance, given the indole (B1671886) scaffold, this molecule could be docked into the active site of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy. The results of such studies can highlight key interactions, such as hydrogen bonds and pi-stacking, between the ligand and the protein's amino acid residues.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding.
Table 2: Hypothetical Molecular Docking Results of this compound with a Protein Target
| Parameter | Result | Implication |
| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests favorable binding to the target protein. |
| Key Interacting Residues | Arg124, Tyr345, Phe218 | Indicates specific amino acids involved in stabilizing the ligand within the active site. |
| Hydrogen Bonds | Formed with the nitro group and carboxaldehyde oxygen. | These strong non-covalent interactions are crucial for binding specificity and affinity. |
| Pi-Stacking Interactions | Observed between the indole ring and aromatic residues. | These interactions further stabilize the ligand in the binding pocket. |
Note: This data is hypothetical and serves as an example of typical results from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
For a series of derivatives of this compound, a QSAR model could be developed to predict their potential as, for example, antimicrobial or anticancer agents. nih.gov This involves calculating various molecular descriptors for each compound, which quantify different aspects of its structure, such as size, shape, and electronic properties. Statistical methods are then used to build an equation that links these descriptors to the observed biological activity.
Table 3: Selected Molecular Descriptors for this compound in a QSAR Model
| Descriptor | Value | Description |
| Molecular Weight | 190.15 g/mol | The mass of one mole of the compound. |
| LogP | 1.8 | A measure of the compound's lipophilicity, which affects its absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 85.0 Ų | The surface area of polar atoms, influencing cell permeability. |
| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |
Note: These values are representative and would be used alongside those of other similar compounds to build a predictive QSAR model.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the activation energies for each step.
For example, the synthesis of this compound or its subsequent conversion into more complex molecules can be studied theoretically. researchgate.net These calculations can help in understanding the regioselectivity and stereoselectivity of a reaction, and in optimizing reaction conditions to improve yields and reduce byproducts.
Table 4: Hypothetical Calculated Activation Energies for a Reaction Step
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Nucleophilic attack on the aldehyde | 15.2 | The energy barrier for the initial step of a reaction, such as a condensation. |
| Proton transfer | 8.5 | A lower energy barrier for a subsequent protonation/deprotonation step. |
| Dehydration | 20.1 | The energy required to eliminate a water molecule to form a final product. |
Note: This data is for illustrative purposes to show how computational methods can quantify the energetics of a reaction pathway.
Conformational Analysis
The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds.
A key area of flexibility in this molecule is the rotation of the carboxaldehyde group relative to the indole ring. Computational methods can be used to calculate the relative energies of different conformers and the energy barriers to rotation. This information is crucial for understanding how the molecule might fit into a binding site and for interpreting experimental spectroscopic data.
Table 5: Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K |
| Syn | 0° | 0.0 | ~70% |
| Anti | 180° | 1.2 | ~30% |
| Rotational Barrier | - | 3.5 | - |
Note: The data represents a hypothetical conformational analysis, showing the preference for the syn conformer where the aldehyde oxygen is closer to the indole nitrogen.
Future Research Directions and Translational Perspectives
Integration into Advanced Drug Design Platforms
The unique structural features of 7-nitroindole-3-carboxaldehyde make it an ideal candidate for integration into advanced drug design platforms. chemimpex.com Its amenability to various chemical modifications allows for the generation of diverse compound libraries, which can be screened against a wide array of biological targets. chemimpex.com Future efforts should focus on leveraging computational modeling and artificial intelligence to predict the binding affinities and pharmacokinetic properties of novel derivatives. This in-silico approach, combined with high-throughput screening, can accelerate the identification of lead compounds for various diseases.
Exploration of Novel Therapeutic Targets
While indole-based compounds have been investigated for their anti-inflammatory and anticancer properties, the full therapeutic potential of 7-nitroindole-3-carboxaldehyde derivatives remains largely untapped. chemimpex.com Future research should aim to explore novel therapeutic targets for these compounds. Given the established role of indole (B1671886) derivatives in neuropharmacology, investigating their effects on neurotransmitter systems and their potential in treating neurological disorders is a promising avenue. guidechem.com Furthermore, the nitro group can be reduced to an amino group, providing a handle for further functionalization and the creation of compounds with potentially different biological activities.
Development of Advanced Synthetic Strategies
The development of more efficient, cost-effective, and environmentally friendly synthetic methods for 7-nitroindole-3-carboxaldehyde and its derivatives is crucial for its widespread application. nih.gov While classical nitration methods often involve harsh conditions and produce byproducts, recent advancements have focused on milder and more regioselective approaches. nih.govrsc.org Future research should continue to explore novel catalytic systems and green chemistry principles to improve the synthesis of this important intermediate. nih.gov This includes the development of one-pot, multi-component reactions that can rapidly generate molecular complexity from simple starting materials. researchgate.net
Applications in Chemical Biology Research
The inherent properties of the 7-nitroindole-3-carboxaldehyde scaffold lend themselves to applications in chemical biology. The indole nucleus is a known fluorophore, and the presence of the nitro and aldehyde groups can be exploited to develop novel fluorescent probes for biological imaging. chemimpex.com These probes could be designed to respond to specific biological analytes or enzymatic activities, enabling the visualization of cellular processes in real-time. chemimpex.com Furthermore, the aldehyde group can be used to form Schiff bases with proteins, allowing for the development of chemical tools to study protein function and interactions. researchgate.net
Overcoming Research Challenges and Limitations
Despite its promise, there are challenges to be addressed in the research and development of 7-nitroindole-3-carboxaldehyde-based compounds. A key limitation is the potential for non-specific reactivity of the aldehyde group. Strategies to protect or mask this group during certain synthetic steps may be necessary. Furthermore, a thorough understanding of the metabolic fate and potential toxicity of the nitro group is essential for the development of safe and effective therapeutic agents. Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, medicinal chemistry, and toxicology.
Q & A
Synthesis and Characterization
Basic: What are the standard synthetic routes for preparing 7-Nitroindole-3-carboxyaldehyde, and how can purity be validated?
- Methodological Answer:
The compound is typically synthesized via nitration of indole-3-carboxyaldehyde. A common approach involves electrophilic aromatic substitution using nitric acid under controlled temperature (0–5°C) to direct nitro-group addition to the 7-position . Purification is achieved via recrystallization or column chromatography. Purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ ~250–300 nm) and NMR spectroscopy (¹H/¹³C). Compare observed NMR shifts (e.g., aldehyde proton at δ ~9.8–10.2 ppm) with literature data .
Advanced: How can reaction conditions be optimized to minimize byproducts during nitration?
- Use Design of Experiments (DoE) to systematically vary parameters: nitric acid concentration, reaction time, and temperature. Monitor reaction progress via TLC or in situ FTIR. Kinetic studies can identify intermediates, while computational modeling (DFT) predicts regioselectivity . Compare yields and byproduct profiles using LC-MS to refine conditions .
Stability and Storage
Basic: What storage conditions are recommended for this compound to prevent degradation?
- Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Desiccate to avoid hydrolysis of the aldehyde group. Periodically assess stability via NMR or HPLC to detect decomposition (e.g., oxidation to carboxylic acid) .
Advanced: How can photostability and thermal degradation kinetics be systematically evaluated?
- Conduct accelerated stability studies:
Photostability: Expose samples to UV/Vis light (ICH Q1B guidelines) and quantify degradation via HPLC.
Thermal Analysis: Use TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to determine decomposition thresholds. Apply Arrhenius modeling to predict shelf life .
Analytical Challenges
Basic: What analytical techniques resolve ambiguities in structural confirmation?
- Combine 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations, especially for distinguishing nitro-group position (7- vs. 5-nitro isomers). IR spectroscopy confirms aldehyde (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups . Mass spectrometry (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictory spectral data from different labs be reconciled?
- Cross-validate results using orthogonal methods (e.g., X-ray crystallography for absolute configuration). Share raw data (FID files for NMR) for independent reprocessing. Statistical tools like PCA (principal component analysis) can identify outlier datasets .
Biological and Mechanistic Studies
Basic: What precautions are necessary when testing this compound in cell-based assays?
- Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity. Validate stability in cell culture media via LC-MS. Include controls for nitro-reductase activity, which may reduce the nitro group .
Advanced: How can the compound’s mechanism of action in inhibiting enzymes be elucidated?
- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity. Conduct kinetic assays with varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive). Molecular docking simulations (AutoDock Vina) predict binding poses .
Contradictory Literature Data
Basic: How should researchers address discrepancies in reported physicochemical properties (e.g., melting point)?
- Replicate measurements using calibrated equipment (e.g., DSC for melting point). Verify purity via elemental analysis and chromatographic methods. Cite primary sources over vendor catalogs, which may lack validation .
Advanced: What statistical approaches identify systemic errors in published data?
- Apply meta-analysis to aggregate datasets, testing for heterogeneity (Cochran’s Q test). Use Bland-Altman plots to compare inter-lab variability. Sensitivity analysis excludes outliers with high leverage .
Scale-up and Yield Optimization
Advanced: What strategies improve yield during large-scale synthesis without compromising regioselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
